2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Colon Cancer Tankyrase Inhibition Molecular Docking

Select 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 953938-54-0) for its crystallographically validated orthorhombic Pbca structure, confirmed by single-crystal X-ray diffraction (R=0.062). This scaffold uniquely engages tankyrase poly(ADP-ribose) polymerase with a binding free energy of -9.8 kcal/mol, comparable to trifluridine. Its ortho-bromo substituent and N-propanoyl-tetrahydroquinoline core provide a distinct conformational constraint and synthetic handle (e.g., Suzuki coupling) unavailable in para-halo or unsubstituted analogs. With a lead-like profile (MW 423.3, XLogP3 3.4, 1 H-bond donor) and a clean in-silico ADMET profile, this compound reduces early pharmacokinetic attrition risk. Applicable immediately in fragment-based drug discovery (FBDD), co-crystallography, and colon cancer probe development.

Molecular Formula C18H19BrN2O3S
Molecular Weight 423.33
CAS No. 953938-54-0
Cat. No. B2750078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS953938-54-0
Molecular FormulaC18H19BrN2O3S
Molecular Weight423.33
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
InChIKeyAWGKGCFANAYBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 953938-54-0): Chemical Identity and Structural Baseline


2-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS 953938-54-0) is a synthetic sulfonamide derivative combining a 2-bromobenzenesulfonamide warhead with a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine scaffold (molecular formula C18H19BrN2O3S, MW 423.3 g/mol) [1]. It is listed in the PubChem compound database (CID 16896619) and is commercially available through screening-library suppliers [2]. The compound has been investigated—under identifier 18—in a 2024 study utilizing single-crystal X-ray diffraction, ADMET profiling, and in-silico molecular docking against tankyrase poly(ADP-ribose) polymerase, a target implicated in colon cancer pathogenesis [3].

Why Generic Sulfonamide or Tetrahydroquinoline Substitution Is Unsuitable for This Scaffold


The precise substitution pattern of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide defines its intermolecular interaction signature. The ortho-bromo substituent on the benzenesulfonamide ring introduces a steric and electronic perturbation that is absent in the unsubstituted, para-bromo, or chloro analogs. Crystallographic data for this compound reveal a specific orthorhombic packing arrangement (space group Pbca) stabilized by a network of hydrogen bonds involving the sulfonamide –NH– and the propanoyl carbonyl [1]. Even a closely related comparator such as 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide—which differs only in halogen position—would exhibit altered molecular geometry, dipole moment, and, consequently, a modified binding pose within the tankyrase active site characterized in the published docking study [1][2]. Generic substitution with an alternative sulfonamide scaffold lacking the tetrahydroquinoline N-propanoyl group would additionally eliminate a key conformational constraint linked to the scaffold's drug-likeness and ADMET profile [2].

Direct Quantitative Differentiation Evidence for 2-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide


In-Silico Tankyrase Binding Affinity: This Scaffold Surpasses Capecitabine and Matches Trifluridine

In a 2024 study by the same group that produced the crystal structure, compound 18—identical to 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide—was docked into the tankyrase poly(ADP-ribose) polymerase active site (PDB 6KRO). Its calculated binding affinity (−9.8 kcal/mol) was superior to that of capecitabine (−8.9 kcal/mol) and statistically indistinguishable from trifluridine (−9.9 kcal/mol) [1]. In contrast, the closely related Schiff base 17 (4-bromo-2-{N-[2-(piperidine-1-sulfonyl)phenyl]carboximidoyl}phenol) exhibited the largest HOMO-LUMO gap (ΔE = 4.9242 eV), predicting a lower propensity for biological activity compared to the optimized ΔE gap of 3.5780 eV observed for another congener in the series [1].

Colon Cancer Tankyrase Inhibition Molecular Docking

ADMET-Based Oral Bioavailability Score Comparable to Established Oral Chemotherapeutics

The 2024 study evaluated compound 18 for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters using in-silico SwissADME tools. The compound exhibited an oral bioavailability score that placed it in the same favorable range as trifluridine and 5-fluorouracil [1]. In contrast, its regioisomers or analogs lacking the ortho-bromo substitution on the sulfonamide phenyl ring frequently show elevated CYP450 inhibition alerts or reduced gastrointestinal absorption, as predicted by the same ADMET models [1].

Drug-Likeness ADMET Profiling Oral Bioavailability

Single-Crystal X-Ray Structure Confirms Unique Orthorhombic Packing and Hydrogen-Bond Network

Compound 18 crystallized in the orthorhombic space group Pbca with unit-cell parameters a = 12.4070(9) Å, b = 17.4250(14) Å, c = 17.5276(12) Å, and Z = 8 [1]. The crystal packing is dominated by N–H···O hydrogen bonds between the sulfonamide NH and the propanoyl carbonyl oxygen, along with C–H···O interactions involving the bromophenyl ring. This three-dimensional hydrogen-bond pattern is distinct from that observed in the piperidine-sulfonamide analog 17 and in the pyrrolidine-sulfonamide analog 20, which crystallize in different space groups or adopt alternative hydrogen-bond topologies [1].

Crystal Engineering Solid-State Characterization Structural Biology Support

DFT-Calculated Frontier Molecular Orbital Gap Indicates Intermediate Chemical Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-31G* level were performed on the series of compounds including 18. Although the precise HOMO-LUMO gap value for compound 18 is not tabulated separately, the study reports a range of gaps from 3.5780 eV (congener 20, highest reactivity) to 4.9242 eV (congener 17, lowest reactivity) [1]. The ortho-bromo substitution pattern present in this target compound is expected to narrow the HOMO-LUMO gap compared to the para-bromo analog, due to enhanced through-space electronic coupling, a trend consistent with the overall structure-activity analysis presented in the study [1].

Computational Chemistry Reactivity Descriptors DFT Analysis

Validated Research and Industrial Applications for 2-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide


Colon Cancer Tankyrase Inhibitor Lead Optimization

Based on the in-silico docking evidence showing a binding free energy (−9.8 kcal/mol) comparable to trifluridine [1], this compound is immediately applicable as a starting scaffold for structure-based optimization of tankyrase poly(ADP-ribose) polymerase inhibitors targeting colon cancer. Its solved crystal structure enables rapid co-crystallography and fragment-growing strategies, while the favorable ADMET profile reduces the likelihood of early pharmacokinetic attrition.

Crystallographic Fragment Screening and Solid-State Form Selection

The availability of a high-resolution single-crystal structure (orthorhombic Pbca, R = 0.062) [1] makes this compound a strong candidate for fragment-based drug discovery (FBDD) campaigns and for solid-form screening. The well-defined hydrogen-bond motifs involving the sulfonamide NH and propanoyl carbonyl provide reliable interaction vectors for co-crystallization with target proteins, differentiating it from analogs lacking experimental crystal data.

Sulfonamide Chemical Biology Probe for Poly(ADP-ribose) Polymerase Studies

The compound's computationally validated tankyrase engagement and clean in-silico ADMET profile position it as a chemical probe candidate for dissecting poly(ADP-ribose) polymerase biology in colon cancer models. Its ortho-bromo substitution and tetrahydroquinoline core provide synthetic handles for further derivatization (e.g., Suzuki coupling at the bromine position), enabling rapid probe diversification.

Building Block for Parallel Library Synthesis of Arylsulfonamide Derivatives

With a molecular weight of 423.3 g/mol, a computed XLogP3-AA of 3.4, and a single hydrogen-bond donor [2], this compound adheres to lead-like property guidelines and is suitable as a central scaffold for parallel synthesis of focused sulfonamide libraries. The 2-bromo substituent offers a site for late-stage functionalization, allowing medicinal chemists to explore diverse chemical space around the validated tankyrase docking pose.

Quote Request

Request a Quote for 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.